Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Chloroquinoline 1-Oxide Hydrochloride for Advanced Research
This guide provides an in-depth technical overview of 4-chloroquinoline 1-oxide hydrochloride, a versatile heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and biological relevance, offering field-proven insights to support your research endeavors.
4-Chloroquinoline 1-oxide, the parent compound of the hydrochloride salt, is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of a chlorine atom at the 4-position and an N-oxide functional group significantly influences its electronic properties and reactivity, making it a valuable synthetic intermediate.
The hydrochloride salt is typically prepared to enhance the compound's solubility in aqueous and polar protic solvents, which is often a critical advantage for its application in biological assays and certain reaction conditions. While a specific, universally recognized CAS number for the hydrochloride salt is not prominent in major chemical databases, it is often referenced by the CAS number of its parent compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 4-Chloroquinoline 1-oxide hydrochloride | - |
| Parent Compound | 4-Chloroquinoline 1-oxide | [1] |
| Parent CAS Number | 4637-59-6 | [2][3] |
| Parent Molecular Formula | C₉H₆ClNO | [1][4] |
| Parent Molecular Weight | 179.60 g/mol | [1][4] |
| IUPAC Name (Parent) | 4-chloro-1-oxidoquinolin-1-ium | [4] |
Table 2: Physicochemical Properties of 4-Chloroquinoline 1-Oxide (Parent Compound)
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 134 - 138 °C | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Room temperature, under inert atmosphere | [2] |
The conversion to the hydrochloride salt is expected to increase the melting point and significantly improve solubility in water and alcohols compared to the free base.
Synthesis and Purification: A Validated Workflow
The synthesis of 4-chloroquinoline 1-oxide hydrochloride is a two-step process starting from the commercially available 4-chloroquinoline. The first step involves the N-oxidation of the quinoline nitrogen, followed by the formation of the hydrochloride salt.
Step 1: N-Oxidation of 4-Chloroquinoline
The oxidation of the nitrogen atom in the quinoline ring is a critical transformation. The choice of the oxidizing agent is paramount to achieving high yield and purity. Meta-chloroperoxybenzoic acid (m-CPBA) is a preferred reagent for this purpose due to its selectivity and relatively mild reaction conditions. The causality behind this choice lies in the electrophilic nature of the peroxyacid's oxygen atom, which readily attacks the nucleophilic quinoline nitrogen.
Experimental Protocol: Synthesis of 4-Chloroquinoline 1-oxide [3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinoline (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.4 M.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Slowly add solid m-CPBA (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 1M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is approximately 10. This step neutralizes the m-chlorobenzoic acid byproduct, facilitating its removal.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purity: The resulting 4-chloroquinoline 1-oxide is often of sufficient purity (typically >95%) for the subsequent step.[3]
Caption: Workflow for the N-oxidation of 4-chloroquinoline.
Step 2: Formation of the Hydrochloride Salt
The N-oxide functional group is basic and will readily react with a strong acid like hydrochloric acid to form a stable salt. This is a standard acid-base neutralization.
Experimental Protocol: Synthesis of 4-chloroquinoline 1-oxide hydrochloride
-
Dissolution: Dissolve the crude or purified 4-chloroquinoline 1-oxide (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Acidification: To this solution, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The formation of a precipitate is a self-validating indicator of successful salt formation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.
-
Drying: Dry the product under vacuum to obtain 4-chloroquinoline 1-oxide hydrochloride.
Caption: Workflow for the synthesis of the hydrochloride salt.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-chloroquinoline 1-oxide hydrochloride stems from the reactivity of the chloro-substituent at the 4-position, which is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the N-oxide group and the ring nitrogen enhances the electrophilicity of the C4 position, making it susceptible to attack by a wide range of nucleophiles.
This reactivity makes it a key building block for creating a library of 4-substituted quinoline derivatives, which are prevalent scaffolds in medicinal chemistry.[1]
Key Reactions:
-
Amination: Reaction with primary or secondary amines to introduce diverse side chains.
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Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to form ether linkages.
-
Thiolation: Reaction with thiols to generate thioethers.
Caption: General scheme for nucleophilic substitution reactions.
Biological and Pharmaceutical Context
While specific biological data for 4-chloroquinoline 1-oxide hydrochloride is sparse in public literature, its structural components provide a strong basis for its relevance in drug discovery.
-
The Quinoline Scaffold: Quinoline-based structures are the cornerstone of many antimalarial drugs, including the well-known 4-aminoquinoline, chloroquine.[5] The mechanism of these drugs often involves interfering with heme detoxification in the malaria parasite.[1]
-
The N-Oxide Functional Group: Aromatic N-oxides are recognized as important pharmacophores in medicinal chemistry. They can improve a compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, N-oxides can act as prodrugs, undergoing in vivo reduction by enzymes like cytochrome P450 to the corresponding parent amine, which may be the active form of the drug. Quinoxaline 1,4-di-N-oxides, for example, exhibit a wide range of biological activities including antimicrobial and antitumoral effects.[6]
Given these points, 4-chloroquinoline 1-oxide hydrochloride is a highly valuable intermediate for synthesizing novel compounds for screening against infectious diseases, particularly malaria, and potentially for other therapeutic areas where the quinoline scaffold has shown promise.[1]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-chloroquinoline 1-oxide hydrochloride is not widely available. Therefore, a conservative approach to safety is mandated, based on the known hazards of its precursor, 4-chloroquinoline, and related chemical classes.
Hazard Assessment:
-
The precursor, 4-chloroquinoline, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][8]
-
As a chlorinated aromatic compound and a hydrochloride salt, it should be handled as a potentially harmful and corrosive substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Given the reactivity, store away from strong oxidizing agents and strong bases.
Conclusion
4-Chloroquinoline 1-oxide hydrochloride is a strategic chemical intermediate whose value is rooted in its versatile reactivity and its connection to the biologically significant quinoline scaffold. While detailed characterization of the hydrochloride salt itself is limited in public literature, its synthesis is straightforward, and its utility in the preparation of novel pharmaceutical candidates is clear. The enhanced solubility of the hydrochloride salt makes it particularly suitable for applications in biological screening and aqueous reaction media. Researchers and drug development professionals can leverage this compound as a powerful tool in the synthesis of new chemical entities with therapeutic potential.
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